molecular formula C5H10N4O2S B2757277 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea CAS No. 339104-46-0

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea

Cat. No.: B2757277
CAS No.: 339104-46-0
M. Wt: 190.22
InChI Key: XNLHTTSCIQRCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of two methoxyimino groups attached to a thiourea backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea typically involves the reaction of thiourea with methoxyimino derivatives under controlled conditions. One common method involves the reaction of thiourea with methoxyiminoacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the methoxyimino groups to corresponding amines.

    Substitution: The methoxyimino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, usually in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-bis[(1Z)-(methoxyimino)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The thiourea backbone can also participate in redox reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(3,4-dichlorophenyl)thiourea: Known for its antibacterial and antifungal properties.

    1,3-bis(carboxymethyl)imidazolium chloride: Used as a catalyst in multicomponent reactions.

    3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: Investigated for its coordination chemistry and potential as a ligand.

Uniqueness

1,3-bis[(1Z)-(methoxyimino)methyl]thiourea is unique due to the presence of methoxyimino groups, which impart distinct reactivity and biological activity compared to other thiourea derivatives

Properties

IUPAC Name

(1E,3E)-1,3-bis[(methoxyamino)methylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-10-8-3-6-5(12)7-4-9-11-2/h3-4H,1-2H3,(H2,6,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLHTTSCIQRCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=S)N=CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C(=S)/N=C/NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.